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[15] Off-target binding of several Phosphoramidon-based ECE inhibitors - PubMed

Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a

potent inhibitor of the neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE).

In the present study, we have evaluated the off-target binding profile of phosphoramidon and

two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed

significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2

bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the

analogues showed a similar off-target binding profile, but the other analogue was much more

selective. These results show that phosphoramidon-based compounds can interact with G-

protein coupled receptors and that this interaction is dependent on the structure of the inhibitor.

... These results show that phosphoramidon-based compounds can interact with G-protein

coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... In

the present study, we have evaluated the off-target binding profile of phosphoramidon and two

analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (>

50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2 bradykinin,

ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues

showed a similar off-target binding profile, but the other analogue was much more selective. ...

Abstract. Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces

tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelin-

converting enzyme (ECE). 1

[2] Phosphoramidon is a competitive inhibitor of neutral endopeptidase 24.11. A study with a

new fluorogenic substrate - PubMed Phosphoramidon is a potent inhibitor of neutral

endopeptidase-24.11 (NEP, EC 3.4.24.11), a membrane-bound zinc metallo-endopeptidase.

This enzyme is involved in the inactivation of a number of biologically active peptides including

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1677722?utm_src=pdf-interest
https://vertexaisearch.cloud.google.com/ground-truth-tool/AUZIYQG2rpMAYmCn4E_nKvySessgMQ46j6EroZfxEejeauZ__e4-BxAnh2ohfmCaO_kXXvUEH73NcbnNHLggo25F4QJDDPWohjI5Q958noEeS-diATbItU_iknNPz_WgJRjA5ffyGXoWTyLa
https://pubmed.ncbi.nlm.nih.gov/8587470/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the enkephalins and atrial natriuretic peptide. In spite of the wide use of phosphoramidon as a

specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the

present study we have used a novel and highly sensitive fluorogenic substrate, namely N-

succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of

inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that

phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. ... In spite of

the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not

been fully characterized. In the present study we have used a novel and highly sensitive

fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-

AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our

results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/-

0.1 nM. --INVALID-LINK--

[3] Structure of the complex of the antitumour and anti-inflammatory agent phosphoramidon

with thermolysin. A model for inhibitor binding to the family of zinc metalloendopeptidases -

PubMed The structure of the complex of the potent microbial metalloendopeptidase inhibitor

phosphoramidon with thermolysin has been determined by X-ray crystallography and refined to

a conventional R-factor of 0.178 for 10,230 reflections in the resolution range 6.0-2.0 A.

Phosphoramidon binds in the extended conformation to the active site of thermolysin, with the

phosphorus atom binding to the active site zinc ion as a bidentate ligand through two of its

oxygen atoms. The N-L-rhamnopyranosyl group of phosphoramidon displaces the zinc-bound

water molecule and also forms a hydrogen bond with the side-chain of Asp150. The leucine-

tryptophan dipeptide part of the inhibitor binds to thermolysin in a manner similar to that

observed for other comparable inhibitors and substrates. The structure of the complex provides

a basis for understanding the inhibition of the zinc metalloendopeptidase family of enzymes,

which includes neutral endopeptidase 24.11, endothelin-converting enzyme and the

angiotensin-converting enzyme, by phosphoramidate-containing inhibitors. --INVALID-LINK--

[4] Phosphoramidon - an overview | ScienceDirect Topics Phosphoramidon is a naturally

occurring metalloprotease inhibitor that has been shown to be a potent inhibitor of NEP (Ki = 2

nM) and ECE-1 (Ki = 40 nM). From: Progress in Medicinal Chemistry, 2005. Related terms:

Endothelin-Converting Enzyme; Thiorphan; Neutral Endopeptidase; Endothelin Receptor;

Endothelin; Endothelin 1; Peptidase. View all Topics. Download as PDF. Set alert. About this

page. Endothelin Antagonists. David G. Taylor Jr., ... Douglas L. Williams, in Cardiovascular

Pharmacology (Third Edition), 1999. ECE Inhibitors. Phosphoramidon is a naturally occurring
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inhibitor of a variety of metalloproteases, including thermolysin. Phosphoramidon was shown to

be a potent inhibitor of big ET-1 conversion to ET-1 in cultured endothelial cells. This compound

also inhibits neutral endopeptidase (NEP), another metalloprotease. --INVALID-LINK--

[5] --INVALID-LINK--

[6] --INVALID-LINK--

--INVALID-LINK--

--INVALID-LINK--

--INVALID-LINK-- Technical Support Center: Phosphoramidon Disodium Salt

This guide provides researchers, scientists, and drug development professionals with essential

information regarding the off-target effects of Phosphoramidon Disodium Salt. It includes

troubleshooting advice and frequently asked questions to address common issues encountered

during experimentation.

I. Quantitative Data Summary
Phosphoramidon is a broad-spectrum metalloprotease inhibitor. While it is a potent inhibitor of

its intended targets, Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE),

it also exhibits activity against other enzymes. The following table summarizes the inhibitory

potency of phosphoramidon against various targets.
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Enzyme Target IC50 / Ki Species/Source Notes

Neutral

Endopeptidase

(NEP/Neprilysin)

Ki: 2.0 ± 0.1 nM Rabbit Kidney Competitive inhibitor.

Neutral

Endopeptidase

(NEP/Neprilysin)

IC50: 0.034 µM -

Endothelin-Converting

Enzyme (ECE)
IC50: 3.5 µM -

Endothelin-Converting

Enzyme (ECE-1)
Ki: 40 nM - A potent inhibitor.

Angiotensin-

Converting Enzyme

(ACE)

IC50: 78 µM -

Significantly less

potent compared to

NEP and ECE.

Thermolysin -
Streptomyces

tanashiensis
Known inhibitor.

ECE Activity (M1

fraction)
IC50: ~1 µM

Porcine Lung

Membrane

Not inhibited by

thiorphan or

bacitracin.

ECE Activity (M2

fraction)
IC50: ~0.3 nM

Porcine Lung

Membrane

Also inhibited by

thiorphan and

bacitracin.

ECE in Rat Brain IC50: ~5 µM
Rat Brain Cytoskeletal

Fraction

II. Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: I am observing unexpected biological effects in my cell-based assay after treating with

phosphoramidon, even at concentrations that should be specific for NEP/ECE. What could be

the cause?
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A1: This could be due to off-target effects, particularly if you are using high concentrations of

phosphoramidon.

Troubleshooting Steps:

Review Concentration: Verify that the concentration of phosphoramidon you are using is

appropriate for selectively inhibiting your target of interest. Refer to the IC50/Ki values in

the table above. For example, inhibiting ACE requires a much higher concentration than

inhibiting NEP.

Control Experiments:

Include a positive control with a more specific inhibitor for your target enzyme, if

available.

Use a negative control (vehicle only) to establish a baseline.

Consider a "target-knockout" or "target-knockdown" cell line as a control to confirm that

the observed effect is dependent on the intended target.

Literature Search: Investigate whether the observed phenotype has been previously

reported as an off-target effect of phosphoramidon. A study has shown that

phosphoramidon can interact with G-protein coupled receptors like the AT2 angiotensin II,

B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors at a

concentration of 10 µM.

Q2: How can I experimentally determine if the effects I'm seeing are off-target?

A2: A systematic approach is necessary to distinguish between on-target and off-target effects.

Experimental Workflow:

Dose-Response Curve: Generate a dose-response curve for phosphoramidon in your

assay. If the EC50 (effective concentration for 50% of the maximal response) is

significantly different from the known Ki or IC50 for your intended target, it may suggest an

off-target mechanism.
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Inhibitor Comparison: Compare the effects of phosphoramidon with other, structurally

different inhibitors of the same target. If they produce the same biological effect, it

strengthens the evidence for an on-target mechanism.

Rescue Experiment: If possible, try to "rescue" the phenotype by adding back the product

of the enzymatic reaction you are inhibiting. For example, if you are inhibiting ECE, which

is involved in the production of endothelin-1 (ET-1) from big ET-1, adding exogenous ET-1

might reverse the observed effect.

Broad-Spectrum Profiling: If resources permit, profile the activity of phosphoramidon

against a panel of related enzymes (e.g., other metalloproteases) or receptors to identify

potential off-target interactions directly.

Q3: Are there any known signaling pathways affected by phosphoramidon's off-target

activities?

A3: Yes, given its inhibitory action on various metalloproteases and its interaction with certain

G-protein coupled receptors, phosphoramidon can indirectly influence multiple signaling

pathways.

Endothelin Pathway: By inhibiting ECE, phosphoramidon blocks the conversion of big

endothelin to the potent vasoconstrictor endothelin-1. This is a primary, on-target effect but

has widespread physiological consequences.

Neprilysin (NEP) Substrate Regulation: NEP is responsible for degrading several bioactive

peptides. Inhibition of NEP by phosphoramidon can lead to the accumulation of these

peptides, including amyloid β peptides (implicated in Alzheimer's disease), and atrial

natriuretic peptide (involved in blood pressure regulation).

Angiotensin and Bradykinin Pathways: Although weaker, the inhibition of ACE and interaction

with angiotensin and bradykinin receptors suggest potential cross-talk with the renin-

angiotensin system and kinin-kallikrein system.

III. Key Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
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This protocol provides a general framework for assessing the inhibitory activity of

phosphoramidon against a metalloprotease.

Reagents:

Purified enzyme of interest

Fluorogenic or chromogenic substrate specific for the enzyme

Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

Phosphoramidon Disodium Salt stock solution (dissolved in water or appropriate buffer)

96-well microplate (black for fluorescence, clear for absorbance)

Microplate reader

Procedure:

1. Prepare serial dilutions of phosphoramidon in assay buffer.

2. In a 96-well plate, add the enzyme solution to each well (except for the no-enzyme

control).

3. Add the phosphoramidon dilutions to the appropriate wells. Include a vehicle control

(buffer only).

4. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the

optimal temperature for the enzyme.

5. Initiate the reaction by adding the substrate to all wells.

6. Immediately begin monitoring the change in fluorescence or absorbance over time using a

microplate reader.

7. Calculate the initial reaction velocity (V₀) for each concentration of phosphoramidon.
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8. Plot the percent inhibition versus the logarithm of the phosphoramidon concentration and

fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the

IC50 value.

IV. Visualizations

NEP Pathway

ECE Pathway

Phosphoramidon
Disodium Salt

Neutral Endopeptidase
(NEP)

Endothelin-Converting
Enzyme (ECE)

Inactive
Fragments

Increased Peptide
Signaling

Endothelin-1

Decreased ET-1
Signaling

Bioactive Peptides
(e.g., ANP, Bradykinin, Aβ)

Big Endothelin-1

Click to download full resolution via product page

Caption: On-target inhibitory effects of Phosphoramidon on NEP and ECE pathways.
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Caption: Potential off-target interactions of Phosphoramidon at higher concentrations.
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Unexpected Biological Effect
Observed with Phosphoramidon

Step 1: Verify Concentration
(Is it appropriate for the target?)

Step 2: Generate
Dose-Response Curve

Compare EC50 to known Ki/IC50
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 EC50 ≈ Ki/IC50

Different

 EC50 ≠ Ki/IC50

Step 3: Compare with
Structurally Different Inhibitors

Potential Off-Target Effect

Same Effect?

Yes No

Likely On-Target Effect

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting unexpected effects of Phosphoramidon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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